![molecular formula C27H23N3O4S B2497902 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 872205-85-1](/img/structure/B2497902.png)
2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that exhibit interesting biological activities and have been the subject of synthesis due to their potential therapeutic applications. The studies reviewed include various compounds with structural similarities, focusing on their synthesis, molecular and physical properties, and chemical behavior.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, acylation, and methylation processes. For example, compounds with benzofuro[3,2-d]pyrimidin structures were synthesized through a series of reactions, including the use of pyrazole and benzofuran substitutions (Sunder & Maleraju, 2013). These processes are crucial for attaching different functional groups to the core structure, altering the compound's physical and chemical properties.
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed through techniques like NMR, IR, and mass spectrometry. For instance, the structure of specific acetamide derivatives was elucidated using these methods, confirming the expected molecular frameworks and functional groups present (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactivity studies have shown that these compounds can undergo various reactions, including Schiff base formation and reactions with bifunctional nucleophiles, leading to the formation of pyrazoles, pyrimidines, and other nitrogen-containing heterocycles (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, often depend on the functional groups attached to the core molecule. For example, crystallography studies have provided insights into the crystalline structures and intermolecular interactions within similar compounds, influencing their physical state and stability (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. Studies have explored these aspects through experimental and theoretical approaches, highlighting the compounds' reactivity and interactions with biological targets (Loidreau et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- The synthesis of novel compounds with complex structures like benzodifuranyl derivatives demonstrates advanced methodologies in organic synthesis, potentially applicable to compounds like 2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Such synthetic strategies could be employed to explore pharmacological properties and develop new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Potential
- Research into derivatives of pyrimidin-4-yl and pyrazol-1-yl groups has shown potential anticancer activity. Such studies highlight the importance of these structural motifs in the development of novel anticancer agents, suggesting that similar structures could exhibit promising anticancer properties (Al-Sanea, Parambi, Shaker, et al., 2020).
Neuroprotective and Imaging Applications
- Compounds like DPA-714, featuring pyrazolo[1,5-a]pyrimidineacetamide structures, have been synthesized for imaging the translocator protein (18 kDa) with PET, indicating potential applications in neurology and neuroimaging. This suggests that similar compounds could be developed for diagnostic or therapeutic applications in neurological disorders (Dollé, Hinnen, Damont, et al., 2008).
Antimicrobial and Antifungal Activities
- Studies on derivatives incorporating thiopyrimidine and pyrazolone have demonstrated antimicrobial and antifungal activities. These findings underscore the potential of structurally related compounds in addressing infectious diseases and developing new antimicrobial agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-8-11-19(14-17(16)2)30-26(32)25-24(21-6-4-5-7-22(21)34-25)29-27(30)35-15-23(31)28-18-9-12-20(33-3)13-10-18/h4-14H,15H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMRJCREWATXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

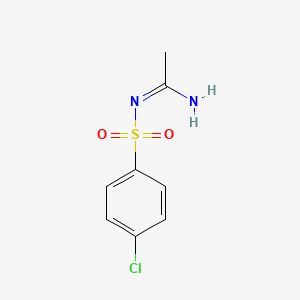
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)

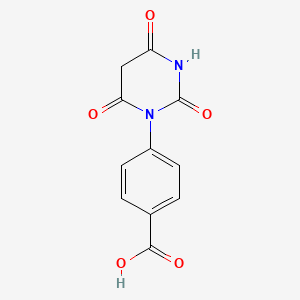
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
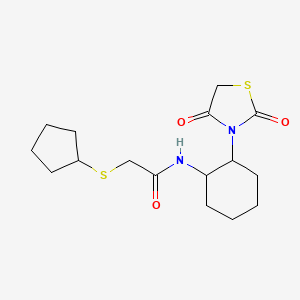
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

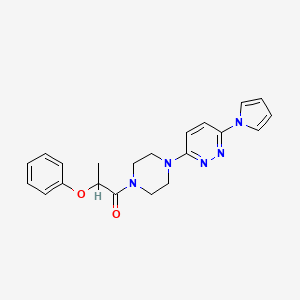
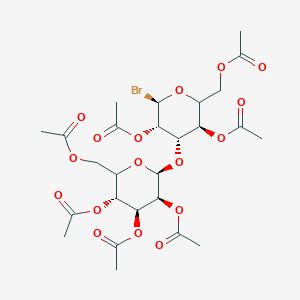
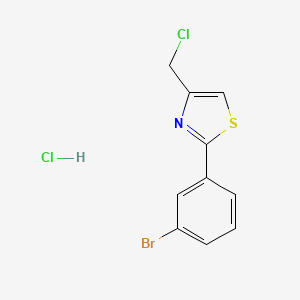
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)